molecular formula C13H12O4S B473112 2-Methoxyphenyl benzenesulfonate CAS No. 3900-91-2

2-Methoxyphenyl benzenesulfonate

Cat. No.: B473112
CAS No.: 3900-91-2
M. Wt: 264.3g/mol
InChI Key: JMZZLSIAGROKDK-UHFFFAOYSA-N
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Description

2-Methoxyphenyl benzenesulfonate is a sulfonate ester characterized by a benzenesulfonyl group linked via an oxygen atom to a 2-methoxyphenyl moiety. Its molecular formula is C₁₃H₁₂O₄S (inferred from ), with a molecular weight of 264.29 g/mol. This compound is synthesized through nucleophilic substitution reactions, where benzenesulfonyl chloride reacts with 2-methoxyphenol under basic conditions . Sulfonate esters like this are critical intermediates in organic synthesis, particularly for constructing heterocyclic compounds (e.g., styrylquinazolines) via coupling reactions .

Properties

CAS No.

3900-91-2

Molecular Formula

C13H12O4S

Molecular Weight

264.3g/mol

IUPAC Name

(2-methoxyphenyl) benzenesulfonate

InChI

InChI=1S/C13H12O4S/c1-16-12-9-5-6-10-13(12)17-18(14,15)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

JMZZLSIAGROKDK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Sulfonate Esters vs. Sulfonate Salts

Property 2-Methoxyphenyl Benzenesulfonate (Ester) Sodium Benzenesulfonate (Salt)
Solubility Likely organic-soluble (e.g., 2-propanol) Water-soluble (ionic nature)
Applications Synthetic intermediate for pharmaceuticals Surfactant, industrial detergent
Stability Hydrolyzes under acidic/basic conditions Stable in aqueous media

Sulfonate esters, such as this compound, are less polar than their salt counterparts (e.g., sodium benzenesulfonate), making them preferable for reactions in organic solvents. However, they are prone to hydrolysis, yielding benzenesulfonic acid and 2-methoxyphenol . In contrast, sodium benzenesulfonate is widely used in detergents and nanowire synthesis due to its surfactant properties .

Sulfonate Esters vs. Sulfonamides

Property This compound (Ester) 2-Bromo-5-methoxybenzenesulfonamide
Functional Group Sulfonate ester (–SO₃OR) Sulfonamide (–SO₂NH₂)
Reactivity Acts as alkylating agent Participates in hydrogen bonding
Bioactivity Limited data; potential intermediate Antimicrobial/antifungal applications

Sulfonamides, such as 2-bromo-5-methoxybenzenesulfonamide, exhibit hydrogen-bonding capabilities due to the –NH₂ group, enhancing their use in drug design (e.g., enzyme inhibition). Sulfonate esters, however, are more reactive in nucleophilic substitutions, facilitating their role in synthesizing complex molecules like quinazolines .

Structural Analogs with 2-Methoxyphenyl Moieties

Compound Key Features Applications/Notes
25I-NBOMe 2-Methoxyphenylmethylamine derivative Psychoactive drug; high toxicity
HBK14–HBK19 2-Methoxyphenyl-piperazine derivatives Serotonin receptor ligands
This compound Sulfonate ester with ortho-methoxy group Synthetic intermediate; unstudied bioactivity

The 2-methoxyphenyl group is a common motif in bioactive compounds. In NBOMe derivatives, it enhances receptor binding affinity but contributes to severe neurotoxicity . In HBK-series piperazines, it modulates serotonin receptor selectivity . For this compound, the ortho-methoxy group may sterically hinder hydrolysis compared to para-substituted analogs, though experimental data are lacking.

Comparison with Benzoate Esters

Property This compound Methyl Benzoate
Ester Type Sulfonate ester (–SO₃OR) Carboxylate ester (–COOR)
Hydrolysis Rate Faster (stronger leaving group: –SO₃⁻) Slower (weaker leaving group: –COO⁻)
Industrial Use Limited; niche synthetic applications Fragrances, solvents

Sulfonate esters hydrolyze more readily than carboxylate esters due to the superior leaving group ability of –SO₃⁻ . This property makes them valuable in transient alkylation reactions but limits their stability in aqueous environments.

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